N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea
Description
N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclopentyl group, a 2,4-dichlorophenyl group, and a methylurea moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,4-dichlorophenyl)-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-17(10-4-2-3-5-10)13(18)16-12-7-6-9(14)8-11(12)15/h6-8,10H,2-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFJISESMYBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea typically involves the reaction of cyclopentylamine with 2,4-dichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-cyclopentyl-N’-(2,4-dichlorophenyl)urea
- N-cyclopentyl-N’-(2,4-dichlorobenzyl)ethanediamide
- N-cyclopentyl-N’-(2,4-dichlorophenyl)thiourea
Comparison: N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea is unique due to the presence of the methylurea moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Biological Activity
N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea is a compound of significant interest due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound consists of three main components:
- Cyclopentyl Group : Provides hydrophobic characteristics.
- 2,4-Dichlorophenyl Group : Enhances biological activity through electron-withdrawing effects.
- Methylurea Moiety : Imparts solubility and reactivity.
The compound is synthesized by reacting cyclopentylamine with 2,4-dichlorophenyl isocyanate in dichloromethane under controlled conditions, typically at room temperature.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture.
The mechanism of action involves interaction with specific molecular targets, particularly enzymes and receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects. For instance, it has been observed to modulate the activity of certain receptors involved in inflammation and pain modulation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-N'-(2,4-dichlorophenyl)urea | Lacks methyl group | Lower solubility |
| N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide | Different side chain | Varying receptor interaction |
| N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea | Contains thiourea group | Enhanced cytotoxicity |
The presence of the methylurea moiety in this compound contributes to its unique solubility and interaction profile compared to these analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vivo studies on animal models showed that administration of the compound significantly reduced inflammation markers in tissues affected by induced arthritis. This suggests a role in managing inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. The compound induced apoptosis through DNA damage pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
